molecular formula C9H17NO4S B1438776 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid CAS No. 1218238-57-3

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid

Cat. No.: B1438776
CAS No.: 1218238-57-3
M. Wt: 235.3 g/mol
InChI Key: MXGCACXGPOIQRA-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid is a chemical compound with the molecular formula C9H17NO4S It belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid typically involves the reaction of hexanoic acid with a thiazolidine derivative under specific conditions. One common method includes the use of thionyl chloride to activate the carboxylic acid group of hexanoic acid, followed by the addition of a thiazolidine derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in a variety of modified thiazolidine compounds .

Scientific Research Applications

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a hexanoic acid moiety.

    Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups and properties.

    2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid: Similar structure with a propanoic acid moiety.

Uniqueness

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid is unique due to its specific combination of a thiazolidine ring and a hexanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(1,1-dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-2-3-5-8(9(11)12)10-6-4-7-15(10,13)14/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGCACXGPOIQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1CCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Reactant of Route 2
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Reactant of Route 3
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Reactant of Route 4
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Reactant of Route 5
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Reactant of Route 6
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid

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